BenchChemオンラインストアへようこそ!

Beta-D-Xylofuranose

Enzymology Carbohydrate chemistry Glycosidase mechanism

Beta-D-Xylofuranose (CAS 37110-85-3) is a stereochemically defined furanose with β-configuration at the anomeric center, supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions. Unlike generic D-xylose—an undefined anomeric mixture—this single-anomer standard ensures reproducible glycosylation stereochemistry, accurate enzyme kinetics (Ki 369 µM documented), and reliable QC quantification. Eliminate α/β variability; require documented purity for nucleoside antiviral/anticancer programs.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 37110-85-3
Cat. No. B3051930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-D-Xylofuranose
CAS37110-85-3
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1
InChIKeyHMFHBZSHGGEWLO-KKQCNMDGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-Xylofuranose (CAS 37110-85-3): Technical Procurement Guide for the Furanose-Configured D-Xylose Isomer


Beta-D-Xylofuranose (CAS 37110-85-3) is a D-xylose derivative existing in the five-membered furanose ring form with beta-configuration at the anomeric center (C1-OH trans to C4-CH₂OH) [1]. It is a defined stereoisomer of xylose, distinguished from both its alpha-D-xylofuranose anomer and the more thermodynamically stable D-xylopyranose forms [2]. Commercial supply typically offers purity ≥95% with identity confirmed by MS/NMR, solubility in water and organic solvents (DCM, DMF, DMSO), and molecular weight of 150.13 g/mol [3].

Why D-Xylose or Alpha-Xylofuranose Cannot Substitute for Beta-D-Xylofuranose (CAS 37110-85-3)


Generic substitution with D-xylose (predominantly pyranose in equilibrium) or alpha-D-xylofuranose introduces uncontrolled variables in stereochemical outcomes and enzyme interaction kinetics. Conformational inversion occurs 7–8 kcal/mol more readily in furanoses than pyranoses, fundamentally altering glycoside hydrolysis rates and enzyme-substrate distortion energetics [1]. In synthetic applications, the alpha- and beta-anomers yield opposite stereochemical outcomes in glycosylation reactions due to anomeric configuration directing nucleophilic attack geometry . For analytical reference standard applications, the alpha/beta composition of non-specified xylose preparations varies with solution equilibration time, temperature, and pH, precluding accurate quantification and method reproducibility [2].

Beta-D-Xylofuranose (CAS 37110-85-3): Quantitative Differentiation Evidence Against Comparators


Conformational Inversion Energy Barrier: Furanose vs. Pyranose Reactivity Differentiation

Beta-D-xylofuranose belongs to the furanose class of sugars, which undergo conformational inversion with an activation energy barrier 7–8 kcal/mol lower than that of pyranose sugars such as D-xylopyranose [1]. This thermodynamic difference translates directly to faster spontaneous glycoside hydrolysis rates for furanosides compared to pyranosides [1]. In enzymatic assays, 4-nitrophenyl-α-L-arabinofuranoside (a furanoside substrate) exhibits a higher spontaneous hydrolysis rate than 4-nitrophenyl-β-D-xylopyranoside (a pyranoside substrate) [1].

Enzymology Carbohydrate chemistry Glycosidase mechanism

Stereospecific Nucleoside Synthesis: Beta-Anomer Enables Stereochemically Pure Adenine and Guanine Xylofuranosides

Using 1,2-di-O-acetyl-3,5-di-O-(p-nitrobenzoyl)-beta-D-xylofuranose as the glycosylating donor, the synthesis of 9-β-D-xylofuranosides of adenine (xylo-A) and guanine (xylo-G) proceeds stereospecifically, yielding exclusively the β-anomer products . This contrasts with glycosylation using unprotected D-xylose or anomeric mixtures, which produce variable α/β ratios requiring chromatographic separation .

Nucleoside synthesis Medicinal chemistry Antiviral/anticancer agent development

Analytical Reference Standard Qualification: Regulatory-Grade Characterization for ANDA Method Validation

Beta-D-xylofuranose (CAS 37110-85-3) is supplied with comprehensive characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), including commercial production of azacitidine [1]. This contrasts with generic D-xylose (CAS 58-86-6), which is typically supplied as an undefined anomeric mixture without the same level of certified characterization data [1]. Further traceability to pharmacopeial standards (USP or EP) is available upon feasibility assessment [1].

Pharmaceutical analysis Method validation Quality control

Enzyme Inhibition Specificity: Weak Alpha-Glucosidase Inhibition with Defined Ki Value

Beta-D-xylofuranose demonstrates weak inhibitory activity against brewer's yeast alpha-glucosidase with a Ki value of 3.69 × 10⁵ nM (369 µM) at pH 6.5 [1]. While this represents low potency, it establishes a baseline for the compound's interaction with alpha-glucosidase. In contrast, beta-D-xylopyranose and D-xylose are natural substrates or products of xylosidases rather than alpha-glucosidase inhibitors, and their Ki values against this enzyme are not reported or are expected to differ due to ring size and anomeric configuration differences [2].

Glycosidase inhibition Enzyme kinetics Biochemical assay

Evidence-Based Application Scenarios for Beta-D-Xylofuranose (CAS 37110-85-3) Procurement


Stereospecific Synthesis of β-Configured Nucleoside Analogs

Researchers synthesizing β-D-xylofuranosyl nucleosides (e.g., xylo-adenosine, xylo-guanosine) require defined beta-D-xylofuranose as the glycosyl donor precursor to achieve stereospecific β-anomer formation. The method using protected beta-D-xylofuranose derivatives yields exclusively β-configured products, eliminating the need for chromatographic separation of α/β mixtures and improving overall synthetic yield and purity . This is particularly relevant for medicinal chemistry programs developing nucleoside-based antiviral or anticancer agents where anomeric purity directly impacts biological activity and regulatory characterization requirements.

Pharmaceutical Quality Control Reference Standard for ANDA Submissions

Pharmaceutical QC laboratories supporting Abbreviated New Drug Applications (ANDAs) or commercial production of drugs such as azacitidine require a qualified, well-characterized reference standard of beta-D-xylofuranose . The compound is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and routine QC testing . Unlike generic D-xylose, which exists as an undefined anomeric mixture, beta-D-xylofuranose (CAS 37110-85-3) provides a defined, traceable standard suitable for regulatory submission documentation with optional USP or EP traceability.

Enzymology Studies Investigating Furanose-Specific Substrate Distortion and Glycosidase Mechanism

Researchers studying glycosidase mechanisms and substrate distortion energetics benefit from using beta-D-xylofuranose as a model furanose substrate. The quantifiable 7–8 kcal/mol lower conformational inversion barrier of furanoses relative to pyranoses makes beta-D-xylofuranose a valuable probe for distinguishing active-site residues involved in substrate distortion from those involved in transition-state stabilization . This energetic difference translates to faster spontaneous hydrolysis rates for furanosides, enabling comparative studies that dissect enzymatic versus non-enzymatic rate acceleration mechanisms in bifunctional xylosidase/arabinofuranosidase systems .

Alpha-Glucosidase Inhibition Assay Control with Defined Ki

Biochemists conducting alpha-glucosidase inhibition assays may utilize beta-D-xylofuranose as a weak inhibitor control with a defined Ki value of 3.69 × 10⁵ nM (369 µM) at pH 6.5 . This established quantitative benchmark allows researchers to calibrate assay sensitivity, validate inhibition detection limits, and compare the potency of novel inhibitors against a known reference compound with characterized, albeit low, inhibitory activity. Substitution with other xylose isomers lacking defined Ki values would introduce uncontrolled variables into assay validation protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta-D-Xylofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.